(Z)-3-((3-methoxyphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile
Description
Properties
IUPAC Name |
(Z)-3-(3-methoxyanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S/c1-26-17-4-2-3-15(9-17)21-11-14(10-20)19-22-18(12-27-19)13-5-7-16(8-6-13)23(24)25/h2-9,11-12,21H,1H3/b14-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPONOMILJJWFEO-KAMYIIQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-((3-methoxyphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its structure-activity relationships (SAR).
Chemical Structure
The compound can be described by the following structural formula:
This structure features a thiazole moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including those similar to our compound of interest. For instance, derivatives with thiazole rings have shown significant activity against various pathogens:
| Compound | Minimum Inhibitory Concentration (MIC) | Pathogen |
|---|---|---|
| 7b | 0.22 - 0.25 μg/mL | Staphylococcus aureus |
| 10 | 0.30 μg/mL | Escherichia coli |
| 13 | 0.25 μg/mL | Pseudomonas aeruginosa |
These findings suggest that compounds with similar structural features to this compound may exhibit potent antimicrobial effects .
Anticancer Activity
Thiazole-containing compounds have been extensively studied for their anticancer properties. The structure-activity relationship indicates that the presence of electron-donating groups enhances cytotoxicity. For example:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 9 | 1.61 ± 1.92 | HT29 (colon cancer) |
| 10 | 1.98 ± 1.22 | MCF7 (breast cancer) |
The thiazole ring's contribution to apoptosis induction and cell cycle arrest has been documented, making it a crucial component for anticancer activity .
Anti-inflammatory Properties
Compounds similar to this compound have also demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This inhibition is critical in reducing inflammation and pain in various models:
- Inhibition of COX Enzymes : Studies indicate that thiazole derivatives can effectively inhibit COX enzymes, leading to reduced prostaglandin synthesis.
- Potential Antioxidant Activity : Some derivatives have shown promise in scavenging free radicals, further contributing to their anti-inflammatory effects .
Case Studies
Several case studies have examined the biological activities of thiazole derivatives:
- Study on Anticancer Effects : A study involving a series of thiazole derivatives revealed that modifications at the phenyl ring significantly impacted their cytotoxicity against cancer cell lines.
- Antimicrobial Evaluation : Another study assessed various thiazole derivatives for their ability to inhibit biofilm formation and bacterial growth, highlighting their potential as therapeutic agents against resistant strains .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare (Z)-3-((3-methoxyphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile with structurally related acrylonitrile and thiazole derivatives. Key differences in substituents, physicochemical properties, and bioactivity are highlighted.
Table 1: Structural and Functional Comparison of Acrylonitrile Derivatives
Key Observations:
Substituent Effects on Bioactivity: The 3-methoxyphenylamino group in the target compound likely enhances solubility compared to chloro or trifluoromethoxy substituents in analogs like 1a2k and 1a2j . However, the absence of trifluoromethoxy or urea groups may reduce its binding affinity to specific cancer targets, as seen in urea derivatives from . The 4-nitrophenylthiazole moiety is shared with (Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile (), suggesting both compounds may target similar pathways, such as kinase inhibition or apoptosis induction .
Synthetic Yields and Complexity :
- Urea-linked thiazoles (e.g., 2b ) exhibit higher molecular weights (>700 g/mol) and lower synthetic yields (~78%) compared to simpler acrylonitriles (~61–67% yields in ) . The target compound’s synthesis likely requires similar intermediate steps, though specific yields are unreported in the evidence.
Thermal and Spectral Properties: Melting points for acrylonitrile derivatives range widely (68–85°C for 1a2j and 1a2k), influenced by substituent polarity and crystallinity. NMR and HRMS data for related compounds () confirm the Z-configuration and electronic effects of substituents, such as deshielding of nitrophenyl protons .
The nitrophenyl group may confer redox activity, as seen in nitroreductase-activated prodrugs, though this requires experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
